1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose
Overview
Description
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose is a derivative of D-glucosamine, a naturally occurring amino sugar. This compound is characterized by the presence of an azido group at the second carbon position and acetyl groups at the first, third, fourth, and sixth positions. It is widely used in synthetic organic chemistry, particularly in the synthesis of glycosyl donors and other carbohydrate derivatives .
Mechanism of Action
Target of Action
Azido sugars like this compound are often used in the study of carbohydrate processing enzymes and glycosylation pathways .
Mode of Action
The 2-azido group in the compound acts as a latent amine . This group can be re-accessed by several reductive chemistries and plays an important role in α-selective glycosylations . The compound interacts with its targets, likely enzymes involved in carbohydrate processing, and induces changes in their function .
Biochemical Pathways
Given its structure, it is likely involved in the modification of carbohydrate processing pathways, particularly those involving glycosylation .
Result of Action
Given its structure and the known properties of azido sugars, it is likely that the compound affects the function of enzymes involved in carbohydrate processing .
Action Environment
It is known that the compound should be stored under inert gas and should avoid heat .
Biochemical Analysis
Biochemical Properties
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose plays a significant role in biochemical reactions, particularly in glycosylation processes. The compound interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of sugar moieties to acceptor molecules. The azido group can be reduced to an amine, allowing for further functionalization and incorporation into complex carbohydrates. Additionally, the acetyl groups protect the hydroxyl groups, making the compound more stable and less reactive during synthetic procedures .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can be incorporated into glycoproteins and glycolipids, affecting their structure and function. This incorporation can alter cell signaling pathways by modifying receptor-ligand interactions and influencing downstream signaling events. Additionally, the compound’s presence in cellular membranes can impact membrane fluidity and permeability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The compound can also inhibit or activate specific enzymes by binding to their active sites or allosteric sites. Changes in gene expression can occur due to the incorporation of the compound into glycoproteins that regulate transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can undergo hydrolysis, leading to the removal of acetyl groups and the formation of free hydroxyl groups. This degradation can affect the compound’s reactivity and its ability to participate in biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can be incorporated into cellular structures without causing significant toxicity. At higher doses, it can lead to adverse effects, such as cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as acetyltransferases and glycosidases, which modify its structure and function. The azido group can be reduced to an amine, allowing for further metabolic transformations. These metabolic pathways can influence the compound’s bioavailability and its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, it can accumulate in specific compartments, such as the Golgi apparatus and endoplasmic reticulum, where it participates in glycosylation processes. The compound’s distribution can affect its biological activity and its ability to modify cellular structures .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific organelles through targeting signals and post-translational modifications. For example, it can be localized to the Golgi apparatus, where it is involved in the synthesis of glycoproteins and glycolipids. The compound’s localization can influence its interactions with other biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose can be synthesized from D-glucosamine through a series of acetylation and azidation reactions.
Industrial Production Methods
Industrial production of this compound typically involves the use of scalable and efficient synthetic routes. The use of imidazole sulfonyl azide salts has been demonstrated as an effective and scalable alternative to traditional azide transfer reagents, providing a reliable method for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base.
Major Products Formed
Reduction: 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose is used in a wide range of scientific research applications, including:
Chemistry: As a glycosyl donor in the synthesis of complex carbohydrates and glycoproteins.
Biology: In the study of glycosylation processes and the development of glycosylation inhibitors.
Medicine: As a precursor in the synthesis of glycosaminoglycans and other biologically active molecules.
Industry: In the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose: Similar structure with a galactose backbone instead of glucose.
2-Azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosyl acetate: Similar structure with an additional acetyl group at the second position.
Uniqueness
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose is unique due to its specific combination of acetyl and azido groups, which provide both protection and reactivity in synthetic applications. Its ability to act as a glycosyl donor and its role in selective glycosylation reactions make it a valuable compound in carbohydrate chemistry .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHBQJLEHAMKJ-DHGKCCLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701001163 | |
Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxyhexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701001163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80321-89-7 | |
Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxyglucopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080321897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxyhexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701001163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 80321-89-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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